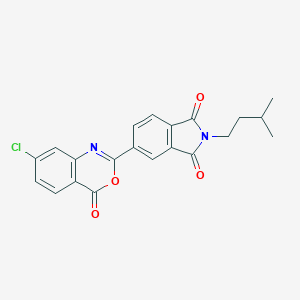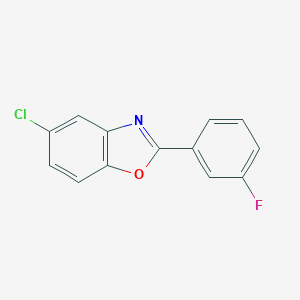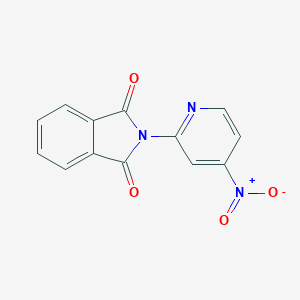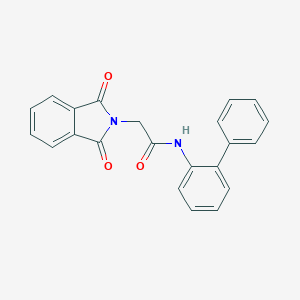
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features a benzoxazinone and isoindole-dione moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazinone Moiety: This could involve the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a chloro-substituted carboxylic acid.
Formation of the Isoindole-Dione Moiety: This might involve the reaction of a phthalic anhydride derivative with an appropriate amine.
Coupling of the Two Moieties: The final step could involve coupling the benzoxazinone and isoindole-dione moieties under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoindole-dione moiety.
Reduction: Reduction reactions could occur at the benzoxazinone moiety, potentially converting the oxo group to a hydroxyl group.
Substitution: The chloro group on the benzoxazinone moiety could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione: is similar to other benzoxazinone and isoindole-dione derivatives.
Benzoxazinone Derivatives: Compounds like 7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl derivatives.
Isoindole-Dione Derivatives: Compounds like phthalimide derivatives.
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which might confer unique biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C21H17ClN2O4 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H17ClN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-16(14)20(24)26)18-23-17-10-13(22)4-6-15(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
AMSMZNGNWIMVIE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)
![5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)

![2-(4-METHOXYPHENYL)-N-(3-{3-[2-(4-METHOXYPHENYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE](/img/structure/B303168.png)
![2-PHENYL-N-{3-[3-(2-PHENYLACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE](/img/structure/B303169.png)


![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
